molecular formula C21H24ClNO5 B061704 Palmatine chloride hydrate CAS No. 171869-95-7

Palmatine chloride hydrate

Cat. No.: B061704
CAS No.: 171869-95-7
M. Wt: 405.9 g/mol
InChI Key: PIQNSCSNSSZUIT-UHFFFAOYSA-M
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Description

Palmatine chloride monohydrate: is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from the dried cane of plants such as Fibraurea recisa and Berberis cretica. This compound is known for its broad-spectrum antimicrobial, antiviral, and insect resistance properties. It also has significant pharmacological effects, including enhancing leukocyte phagocytosis and protecting the cardiovascular system .

Mechanism of Action

Target of Action

Palmatine chloride hydrate, also known as Palmatine chloride monohydrate or UNII-ZMR2H7M7PK, is an isoquinoline alkaloid . It has been reported to interact with various molecular targets such as hydrolase, kinase, cytochrome P450, and family A G protein-coupled receptors . These targets play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis.

Mode of Action

This compound acts by binding to its targets and modulating their activity . For instance, it has been used to test its effects as an inhibitor of soluble epoxide hydrolase (sEH) in vitro . By inhibiting sEH, this compound can potentially modulate the metabolism of epoxides, which are involved in various physiological processes.

Biochemical Pathways

This compound is known to affect several biochemical pathways. One of the key pathways influenced by this compound is the Nrf2-related antioxidant pathway . Activation of this pathway enhances the body’s defense against oxidative stress. Additionally, this compound inhibits the activation of the NLRP3-related pyroptosis pathway . Pyroptosis is a form of programmed cell death that is typically associated with inflammation. Therefore, by modulating these pathways, this compound can exert anti-inflammatory and antioxidant effects.

Pharmacokinetics

They are metabolized by enzymes such as cytochrome P450s, and excreted via the kidneys .

Result of Action

This compound exhibits various molecular and cellular effects. It has been reported to decrease growth and invasion in prostate cancer cells, as well as activation of FLIP and NF-κB . It also decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid in animal models . Furthermore, it can significantly alleviate lung inflammation and acute lung injury caused by particulate matter .

Biochemical Analysis

Biochemical Properties

Palmatine chloride hydrate interacts with various enzymes, proteins, and other biomolecules. It has been reported to bind hemoglobin and DNA at AT base pairs . It also acts as a microbial collagenase inhibitor . These interactions play a crucial role in its biochemical properties and potential therapeutic applications .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In prostate cancer cells, it decreases growth and invasion as well as activation of FLIP and NF-κB . It also exhibits antioxidative, anti-inflammatory, anticancer, anti-viral, and neuroprotective properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to hemoglobin and DNA at AT base pairs . It also inhibits microbial collagenase, which could contribute to its potential anti-infective properties .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It exhibits low quantum yields for fluorescence .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that glucuronidation and sulfation are the main metabolic pathways of Palmatine . It interacts with various enzymes and cofactors, and could have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmatine chloride monohydrate can be synthesized using berberine as a raw material. The improved synthetic method involves several steps, including demethylation and methylation reactions, resulting in a high yield of palmatine chloride monohydrate .

Industrial Production Methods: Industrial production of palmatine chloride monohydrate typically involves extraction from natural sources such as Fibraurea recisa. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography to obtain high-purity palmatine chloride monohydrate .

Chemical Reactions Analysis

Types of Reactions: Palmatine chloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Palmatine chloride monohydrate is used as a standard in analytical chemistry for the quantification of alkaloids in plant extracts .

Biology: In biological research, palmatine chloride monohydrate is studied for its antimicrobial, antifungal, and antiviral activities. It has shown potential in inhibiting the growth of various pathogens .

Medicine: Palmatine chloride monohydrate has been investigated for its therapeutic potential in treating gynecological inflammation, bacillary dysentery, enteritis, urinary tract infections, and respiratory tract infections. It also exhibits anti-cancer properties, particularly against breast cancer cells .

Industry: In the pharmaceutical industry, palmatine chloride monohydrate is used in the formulation of various dosage forms, including tablets, capsules, and injections .

Comparison with Similar Compounds

Uniqueness: Palmatine chloride monohydrate is unique due to its broad-spectrum antimicrobial activity and its ability to enhance leukocyte phagocytosis. Additionally, its anti-cancer properties, particularly against breast cancer cells, make it a compound of significant interest in medical research .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQNSCSNSSZUIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047869
Record name Palmatine chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171869-95-7
Record name Palmatine chloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatine chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PALMATINE CHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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